Methyl 5-chloromethyl-2,4-dimethoxybenzoate

Description

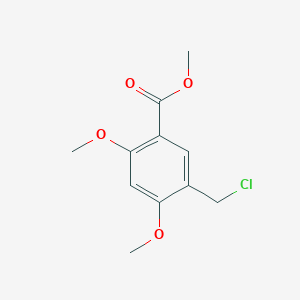

Methyl 5-chloromethyl-2,4-dimethoxybenzoate (CAS: 92492-35-8) is a benzoate ester derivative featuring a chloromethyl (–CH₂Cl) substituent at the 5-position and methoxy (–OCH₃) groups at the 2- and 4-positions of the aromatic ring. Its structural analogs vary in substituents (e.g., halogens, formyl, acetyl) and ester groups, leading to differences in reactivity, physical properties, and applications.

Properties

CAS No. |

92492-35-8 |

|---|---|

Molecular Formula |

C11H13ClO4 |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

methyl 5-(chloromethyl)-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C11H13ClO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,6H2,1-3H3 |

InChI Key |

FQQWQFICHOJCLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CCl)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2,4-dimethoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing the mixture to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Methyl 5-chloromethyl-2,4-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloromethyl-2,4-dimethoxybenzoate depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Structural and Functional Comparison Table

Biological Activity

Methyl 5-chloromethyl-2,4-dimethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a chloromethyl group and two methoxy groups on a benzene ring. This configuration contributes to its unique electronic properties, influencing its interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various drug-resistant bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines.

Case Study: Cancer Cell Lines

A study evaluated the effects of the compound on human cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | 20 | Inhibition of metastasis and migration |

The compound induced apoptosis in a dose-dependent manner and effectively blocked the cell cycle at the G2/M phase .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration.

Neuroprotective Study Findings

In a study using SH-SY5Y neuroblastoma cells subjected to oxidative stress, the compound exhibited protective effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

At lower concentrations (10 µM), the compound significantly improved cell viability compared to control groups exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.